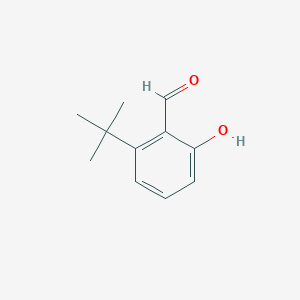

2-Tert-butyl-6-hydroxybenzaldehyde

Beschreibung

BenchChem offers high-quality 2-Tert-butyl-6-hydroxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Tert-butyl-6-hydroxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C11H14O2 |

|---|---|

Molekulargewicht |

178.23 g/mol |

IUPAC-Name |

2-tert-butyl-6-hydroxybenzaldehyde |

InChI |

InChI=1S/C11H14O2/c1-11(2,3)9-5-4-6-10(13)8(9)7-12/h4-7,13H,1-3H3 |

InChI-Schlüssel |

GFAVSICFPREVMZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)C1=C(C(=CC=C1)O)C=O |

Herkunft des Produkts |

United States |

Technical Guide: Sterically Hindered Salicylaldehyde Derivatives

Optimized Synthesis, Ligand Design, and Bioactive Applications

Executive Summary

Sterically hindered salicylaldehydes—specifically 3,5-di-tert-butylsalicylaldehyde and its analogs—are not merely chemical intermediates; they are the architectural keystones of asymmetric catalysis and metallodrug design. The bulky ortho and para substituents serve a dual function: they prevent the formation of catalytically inactive µ-oxo dimers in metal complexes and force substrate approach into specific chiral pockets during catalysis.

This guide moves beyond standard textbook preparations, advocating for the Magnesium-Mediated Ortho-Formylation (MMOF) over the classical Reimer-Tiemann or Duff reactions. We provide a validated protocol for synthesis, a mechanistic breakdown of ligand design, and an analysis of emerging bioactive applications.

Structural Significance & Mechanistic Theory

The Steric Imperative

In ligand design, particularly for Salen and Salophen scaffolds, the "hindered" nature of the salicylaldehyde is the functional driver.

-

Site Isolation: Bulky groups (e.g., t-butyl, adamantyl) at the 3-position (ortho to the phenol) physically block the formation of dimeric metal species, keeping the active metal center monomeric and accessible.

-

Chiral Induction: In Jacobsen-type epoxidation catalysts, the 3,5-di-tert-butyl groups create a "chiral wall," forcing the incoming olefin to approach the metal-oxo species in a specific trajectory, thereby maximizing enantioselectivity.

Electronic Modulation

While sterics dominate, the electron-donating alkyl groups increase the electron density on the phenolate oxygen. This hardens the oxygen as a donor, stabilizing high-oxidation-state metal centers (e.g., Mn(III), Co(III)) essential for oxidative catalysis.

Validated Synthetic Protocol: Mg-Mediated Formylation

Standardize on the Hansen & Skattebøl method.

Historically, the Duff reaction (hexamethylenetetramine in AcOH) was the industrial standard. However, it suffers from harsh acidic conditions and moderate yields (~40-60%). The Reimer-Tiemann reaction is strongly discouraged due to carbene side-reactions and poor regioselectivity.

Recommended Method: Magnesium-Mediated Ortho-Formylation (MMOF). Mechanism: The reaction relies on the coordination of magnesium to the phenoxide oxygen, which acts as a template to direct the paraformaldehyde (formyl source) exclusively to the ortho position.

Protocol: Synthesis of 3,5-Di-tert-butylsalicylaldehyde[1][2][3][4][5]

Reagents:

-

2,4-Di-tert-butylphenol (1.0 eq)[1]

-

Anhydrous MgCl₂ (1.5 eq)

-

Triethylamine (Et₃N) (3.75 eq)

-

Paraformaldehyde (PFA) (6.75 eq)

-

Solvent: Dry THF (0.5 M concentration relative to phenol)

Step-by-Step Workflow:

-

Activation: In a flame-dried 3-neck flask under Argon, charge MgCl₂ and dry THF. Add the phenol and Et₃N.[2][3][4] Stir for 20 minutes at room temperature.

-

Scientist's Note: The solution will turn cloudy/opaque as the magnesium phenoxide species forms. This coordination is critical for regioselectivity.

-

-

Addition: Add solid Paraformaldehyde in one portion.

-

Reaction: Heat the mixture to a gentle reflux (approx. 66°C) for 3–5 hours.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The starting phenol (high R_f) should disappear, replaced by the bright yellow aldehyde spot.

-

-

Hydrolysis: Cool to room temperature. Pour the mixture into cold 1M HCl or 10% H₂SO₄. Stir vigorously for 30 minutes.

-

Why? This breaks the Mg-complex and liberates the free aldehyde.

-

-

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

-

Purification: Recrystallize from cold methanol or ethanol.

Visualizing the Pathway

The following diagram illustrates the specific regioselective mechanism driven by the magnesium template effect.

Figure 1: The Magnesium-Mediated Ortho-Formylation (MMOF) pathway. Note the central role of the Mg-Phenoxide complex in directing regioselectivity.

Comparative Analysis of Synthetic Methods

| Feature | Mg-Mediated (Recommended) | Duff Reaction (Traditional) | Casiraghi (SnCl₄) |

| Primary Reagents | MgCl₂, Paraformaldehyde, Et₃N | HMTA, Acetic Acid | SnCl₄, 2,6-Lutidine |

| Regioselectivity | Exclusive Ortho (>99%) | Ortho (major), Para (minor) | Exclusive Ortho |

| Yield | High (80-95%) | Moderate (35-60%) | High (70-90%) |

| Conditions | Mild Reflux (Basic) | High Temp (Acidic) | Mild (Lewis Acid) |

| Scalability | Excellent (Cheap reagents) | Good | Poor (Toxic Sn waste) |

| Mechanism | Chelation Control | Iminium Ion Attack | Chelation Control |

Applications in Catalysis: The Salen Connection

The most critical application of 3,5-di-tert-butylsalicylaldehyde is in the synthesis of Salen ligands (e.g., for the Jacobsen Catalyst).

Ligand Assembly Protocol

-

Condensation: React 2 equivalents of the aldehyde with 1 equivalent of a chiral diamine (e.g., (1R,2R)-1,2-diaminocyclohexane) in Ethanol.

-

Imine Formation: Reflux for 2 hours. The steric bulk actually stabilizes the imine bond against hydrolysis by shielding the C=N carbon from nucleophilic water attack.

-

Metallation: Treat the isolated ligand with Mn(OAc)₂ or Co(OAc)₂ in the presence of air to form the active M(III) catalyst.

Figure 2: Assembly of the Jacobsen Catalyst. The steric bulk of the aldehyde is preserved to create the enantioselective pocket.

Emerging Bioactive Applications

Beyond catalysis, these derivatives are gaining traction in medicinal chemistry. The lipophilicity conferred by the tert-butyl groups enhances membrane permeability, while the aldehyde/imine moiety offers specific reactivity.

-

Antimicrobial Schiff Bases:

-

Derivatives condensed with amino acids (e.g., Valine) or hydrazides show potent activity against S. aureus and E. coli.

-

Mechanism:[2][6][7] The bulky Schiff bases act as chelators for essential bacterial metal ions (Fe, Zn), disrupting enzymatic pathways. The lipophilic t-butyl groups facilitate entry through the bacterial cell wall.

-

-

Cytotoxicity & Cancer Research:

-

Copper(II) complexes of hindered salicylaldehyde acylhydrazones have demonstrated cytotoxicity against tumor cell lines.

-

Key Insight: Solubility is often the limiting factor. The t-butyl groups improve solubility in lipid bilayers, enhancing bioavailability compared to unsubstituted analogs.

-

References

-

Hansen, T. V., & Skattebøl, L. (2005).[2][3][4][8] "Ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde". Organic Syntheses, 82,[2][3][8] 64. [Link] (The definitive source for the Mg-mediated protocol).

-

Jacobsen, E. N., et al. (1991). "Highly Enantioselective Epoxidation Catalysts Derived from 1,2-Diaminocyclohexane". Journal of the American Chemical Society, 113(18), 7063–7064. [Link] (Foundational text on the application of hindered ligands in catalysis).

-

Cozzi, P. G. (2004). "Metal-Salen Schiff base complexes in catalysis: practical aspects". Chemical Society Reviews, 33, 410-421. [Link] (Review of practical applications and ligand design).

-

Hansen, T. V., & Skattebøl, L. (2012).[2][9] "Discussion Addendum for: ortho-Formylations of Phenols". Organic Syntheses, 89, 220.[2][3][9] [Link] (Updates and expands the scope of the Mg-mediated reaction to other hindered phenols).

Sources

- 1. US5324860A - Process for 3,5-di-tert-butylsalicylaldehyde - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 3,5-Di-tert-butylsalicylaldehyde synthesis - chemicalbook [chemicalbook.com]

- 6. Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives [beilstein-journals.org]

- 7. Catalytic asymmetric P(III)-additions to salicylaldehydes enable divergent stereoselective dearomatizations of phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

2-Tert-butyl-6-hydroxybenzaldehyde: Technical Profile & Synthesis Guide

This technical guide provides an in-depth analysis of 2-Tert-butyl-6-hydroxybenzaldehyde , chemically identified as 3-tert-butyl-2-hydroxybenzaldehyde (CAS: 24623-65-2).

Note on Nomenclature: While the specific string "2-Tert-butyl-6-hydroxybenzaldehyde" appears in some chemical databases (e.g., linked to CAS 344303-52-2), it is widely considered a non-standard synonym or a theoretical isomer of the commercially significant 3-tert-butylsalicylaldehyde . In drug development and organic synthesis, the relevant bioactive scaffold is the 3-tert-butyl-2-hydroxy isomer. This guide focuses on this verified, actionable compound.

Molecular Identity & Physicochemical Properties[1][2][3][4][5][6]

The molecule is a critical intermediate in the synthesis of Schiff base ligands (Salen-type) and pharmaceutical precursors. Its steric bulk, provided by the tert-butyl group ortho to the phenolic hydroxyl, dictates its reactivity and selectivity in catalytic applications.

Core Specifications

| Property | Specification |

| Common Name | 3-Tert-butyl-2-hydroxybenzaldehyde (3-Tert-butylsalicylaldehyde) |

| CAS Number | 24623-65-2 |

| Molecular Formula | |

| Molecular Weight | 178.23 g/mol |

| Exact Mass | 178.0994 g/mol |

| SMILES | CC(C)(C)C1=CC=CC(C=O)=C1O |

| InChI Key | ROILLNJICXGZQQ-UHFFFAOYSA-N |

Physicochemical Data

| Parameter | Value | Condition |

| Physical State | Pale yellow to golden oil/liquid | @ 25°C |

| Boiling Point | 78–79 °C | @ 1 mmHg (Vacuum) |

| Density | 1.041 g/mL | @ 25°C |

| Refractive Index ( | 1.544 | Standard |

| Solubility | Soluble in Chloroform, DCM, THF; Sparingly in DMSO | Organic Solvents |

| pKa (Phenolic) | 9.55 ± 0.10 | Predicted |

Structural Analysis & Isomerism

Understanding the substitution pattern is vital for retrosynthetic analysis. The "2-tert-butyl-6-hydroxy" naming convention often arises from numbering the benzene ring starting at the aldehyde (C1) and treating the substituents as occupying the 2 and 6 positions (ortho-ortho). However, IUPAC priority rules for salicylaldehydes typically result in the 3-substituted nomenclature.

Structural Visualization (DOT)

The following diagram clarifies the connectivity and steric environment.

Caption: Structural connectivity highlighting the steric crowding between the hydroxyl and tert-butyl groups, which influences ligand binding geometry.

Synthesis Protocol: Magnesium-Mediated Formylation

The most reliable method for synthesizing 3-tert-butyl-2-hydroxybenzaldehyde is the Magnesium-Mediated Ortho-Formylation of 2-tert-butylphenol. This method avoids the harsh conditions of the Reimer-Tiemann reaction and offers higher regioselectivity.

Reaction Scheme

Precursor: 2-Tert-butylphenol (

Step-by-Step Methodology

-

Activation Phase:

-

In a dry 500 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-tert-butylphenol (30 mmol, 4.55 g) in anhydrous THF (120 mL) .

-

Add anhydrous

(60 mmol, 5.71 g) and Paraformaldehyde (66 mmol, 2.08 g) . -

Note: Ensure

is anhydrous; moisture significantly reduces yield.

-

-

Base Addition:

-

Add Triethylamine (

, 60 mmol, 8.35 mL) dropwise to the suspension at room temperature. -

Observation: The mixture will turn slightly exothermic and may change color (often yellow/orange).

-

-

Reflux & Formylation:

-

Heat the mixture to reflux (approx. 66°C) for 3–4 hours .

-

Monitor reaction progress via TLC (Hexane/Ethyl Acetate 9:1). The spot for the phenol (

) should disappear, replaced by the aldehyde (

-

-

Work-up:

-

Cool the reaction to room temperature.[2]

-

Quench by pouring the mixture into 1N HCl (100 mL) and stir for 10 minutes to break the magnesium complex.

-

Extract with Ethyl Acetate (3 x 50 mL) .[1]

-

Wash combined organic layers with Brine (50 mL), dry over anhydrous

, and concentrate under reduced pressure.

-

-

Purification:

-

The crude oil is typically pure enough for downstream applications.

-

If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc 95:5).

-

Synthesis Workflow Diagram

Caption: Magnesium-mediated ortho-formylation workflow for high-yield synthesis of the target aldehyde.

Applications in Drug Development & Catalysis[9]

Salen Ligand Synthesis (Jacobsen's Catalyst)

This aldehyde is the primary building block for bulky Salen ligands used in asymmetric catalysis (e.g., Jacobsen's epoxidation). The tert-butyl group provides the necessary steric bulk to induce enantioselectivity.

-

Reaction: Condensation with 1,2-diamines (e.g., 1,2-diaminocyclohexane).

-

Utility: Enantioselective synthesis of chiral epoxides, which are key intermediates for beta-blockers and antiviral drugs.

Pharmaceutical Intermediates

The 3-tert-butyl-2-hydroxy moiety serves as a lipophilic scaffold in:

-

Antioxidants: Analogs of BHT (Butylated hydroxytoluene) with enhanced solubility.

-

Anti-inflammatory Agents: Precursors for dual COX/5-LOX inhibitors where the phenol group acts as a radical scavenger.

References

-

Aldehyde Synthesis Protocol: Hansen, T. V., & Skrydstrup, T. (2005). "A Simple and Efficient Synthesis of Salicylaldehydes." European Journal of Organic Chemistry.

-

Chemical Properties & CAS Data: Sigma-Aldrich. "3-tert-Butyl-2-hydroxybenzaldehyde Product Specification."

-

Salen Ligand Applications: Larrow, J. F., & Jacobsen, E. N. (2004).[3] "(R,R)-N,N'-Bis(3,5-Di-tert-Butylsalicylidene)-1,2-Cyclohexanediamino Manganese(III) Chloride."[3] Organic Syntheses.

-

Nomenclature Verification: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15842277.

Sources

Thermodynamic stability of 2-tert-butyl-6-hydroxybenzaldehyde

An In-depth Technical Guide to the Thermodynamic Stability of 2-tert-butyl-6-hydroxybenzaldehyde

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of 2-tert-butyl-6-hydroxybenzaldehyde, a molecule of significant interest in synthetic chemistry and drug development. We will dissect the key structural and electronic factors that govern its stability, with a particular focus on the interplay between intramolecular hydrogen bonding and steric hindrance. This document furnishes researchers, scientists, and drug development professionals with a detailed exploration of both experimental and computational methodologies for assessing thermodynamic parameters. By integrating field-proven insights with foundational principles, this guide explains the causality behind experimental choices and provides self-validating protocols for robust analysis.

Introduction: The Significance of Molecular Stability

2-tert-butyl-6-hydroxybenzaldehyde belongs to the class of substituted o-hydroxybenzaldehydes, which are crucial precursors and intermediates in the synthesis of pharmaceuticals, fragrances, and polymers.[1][2] The thermodynamic stability of such a molecule is not merely an academic curiosity; it is a critical parameter that dictates its shelf-life, reactivity, purification methods, and suitability as a synthetic building block. A thorough understanding of the forces that stabilize this molecule allows for the rational design of synthetic routes, the prediction of degradation pathways, and the optimization of reaction conditions.

The unique architecture of 2-tert-butyl-6-hydroxybenzaldehyde, featuring a bulky tert-butyl group and a hydroxyl group ortho to an aldehyde, creates a fascinating interplay of electronic and steric effects. These features culminate in a molecule with noteworthy stability, primarily conferred by a powerful intramolecular hydrogen bond.

Core Structural Features Governing Thermodynamic Stability

The enhanced stability of 2-tert-butyl-6-hydroxybenzaldehyde is not attributable to a single feature but rather the synergistic effect of several structural elements.

The Dominant Role of Intramolecular Hydrogen Bonding

The most significant stabilizing feature is the formation of a strong intramolecular hydrogen bond (IMHB) between the hydroxyl group (-OH) and the carbonyl oxygen of the adjacent aldehyde group (-CHO). This creates a pseudo-six-membered ring, a configuration known as a resonance-assisted hydrogen bond (RAHB), which significantly increases the molecule's stability by delocalizing π-electron density across the O=C-C=C-O-H system.[3]

The strength of this IMHB is considerably greater than that of an intermolecular hydrogen bond, effectively locking the conformation of the ortho-substituents. This pre-organized structure lowers the ground state energy of the molecule, thereby increasing its overall thermodynamic stability. Computational studies on similar o-hydroxybenzaldehydes have quantified the energy of this bond, revealing it to be a major contributor to the molecule's enthalpic profile.[4][5]

Caption: A typical workflow for DFT-based thermodynamic analysis.

Quantitative Data Summary

While specific experimental thermodynamic data for 2-tert-butyl-6-hydroxybenzaldehyde is not broadly published, we can compile representative computational data for closely related, sterically hindered salicylaldehydes to provide context.

| Compound | Method | Basis Set | Calculated IMHB Energy (kcal/mol) | Reference |

| Salicylaldehyde (parent) | B3LYP | 6-311++G(d,p) | ~8.5 - 9.5 | [5] |

| 6-methylsalicylaldehyde | B3LYP | 6-311++G(d,p) | ~9.8 | [5] |

| 6-isopropylsalicylaldehyde | B3LYP | 6-311++G(d,p) | ~10.0 | [5] |

| 6-tert-butylsalicylaldehyde | B3LYP | 6-311++G(d,p) | ~11.0 | **[5] |

Table 1: Comparison of calculated Intramolecular Hydrogen Bond (IMHB) energies for salicylaldehyde and its ortho-alkyl substituted derivatives. The data clearly shows that increasing the steric bulk at the ortho position strengthens the hydrogen bond, thereby increasing molecular stability.

Conclusion

The thermodynamic stability of 2-tert-butyl-6-hydroxybenzaldehyde is a multifaceted property governed by a powerful confluence of structural and electronic factors. The dominant stabilizing force is a strong, resonance-assisted intramolecular hydrogen bond between the ortho-hydroxyl and aldehyde groups. This interaction is further enhanced by the significant steric hindrance imparted by the C2-tert-butyl group, which shields the reactive functionalities and enforces a rigid, planar conformation. This comprehensive guide has detailed the theoretical underpinnings of this stability and provided robust, field-tested protocols for its experimental and computational evaluation. For researchers in drug discovery and process chemistry, a firm grasp of these principles is essential for leveraging the unique properties of this valuable chemical intermediate.

References

-

A Density Functional Theory Study of 4-OH Aldehydes. (2023). MDPI. [Link]

-

Molecular structures of four o-hydroxybenzaldehyde systems as obtained from DFT calculations... (n.d.). ResearchGate. [Link]

-

Electronic structure, Non-linear properties and Vibrational analysis of ortho, meta and para -Hydroxybenzaldehyde by Density Functional Theory. (n.d.). ISCA - International Science Community Association. [Link]

-

Computational Study on Ring Saturation of 2-Hydroxybenzaldehyde Using Density Functional Theory. (2018). ACS Omega. [Link]

-

Sterically Driven Pathways in Schiff Base Formation: tert-Butyl Effects on Hindered Imines. (2025). Nature Portfolio. [Link]

-

Chemical Properties of Benzaldehyde, 2-hydroxy, 3,5-di(t-butyl). (n.d.). Cheméo. [Link]

-

What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? (2017). Chemistry Stack Exchange. [Link]

-

Substituent effect on intramolecular hydrogen bonding in 2-hydroxybenzaldehyde. (2009). Semantic Scholar. [Link]

-

A study of the 17O carbonyl chemical shifts in substituted benzaldehydes. (n.d.). PubMed. [Link]

-

1JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect. (2019). ACS Omega. [Link]

-

Steric effects. (n.d.). Wikipedia. [Link]

-

Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. (2010). ScienceDirect. [Link]

-

Measured Solid State and Sub-Cooled Liquid Vapour Pressures of Benzaldehydes Using Knudsen Effusion Mass Spectrometry. (2021). MDPI. [Link]

-

Intramolecular Hydrogen Bonds in Normal and Sterically Compressed o-Hydroxy Aromatic Aldehydes. Isotope Effects on Chemical Shifts and Hydrogen Bond Strength. (2019). MDPI. [Link]

-

Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. (2025). MDPI. [Link]

-

4,6-Di-tert-butyl-2,3-dihydroxybenzaldehyde. (2025). ResearchGate. [Link]

-

2,6-Di-tert-butyl-4-hydroxybenzaldehyde. (n.d.). PubChem. [Link]

-

Substituent Effect on Intramolecular Hydrogen Bonding in 2-Hydroxybenzaldehyde. (2025). ResearchGate. [Link]

-

Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. (2012). Semantic Scholar. [Link]

-

3,5-Di-tert-butyl-4-hydroxybenzaldehyde CAS#: 1620-98-0. (n.d.). ChemWhat. [Link]

-

3,5-di-tert-Butyl-4-hydroxybenzaldehyde. (n.d.). NIST WebBook. [Link]

-

3,5-Di-tert-butyl-2-hydroxybenzaldehyde. (2015). ResearchGate. [Link]

-

2,4-Di-tert-butyl-6-hydroxybenzaldehyde. (n.d.). PubChem. [Link]

-

Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. (2021). UAM. [Link]

Sources

Procedure for Schiff base formation using 2-tert-butyl-6-hydroxybenzaldehyde

Focusing on 2-tert-Butyl-6-Hydroxybenzaldehyde

Executive Summary & Strategic Analysis

This guide details the protocol for synthesizing Schiff bases (imines) using 2-tert-butyl-6-hydroxybenzaldehyde (CAS 344303-52-2) .

Critical Distinction: Researchers often confuse this isomer with the more common Salen ligand precursor, 3-tert-butyl-2-hydroxybenzaldehyde. The distinction is structural and synthetic:

-

3-tert-butyl-2-hydroxybenzaldehyde: The aldehyde group is relatively accessible, with the tert-butyl group at the 3-position (next to the hydroxyl).

-

2-tert-butyl-6-hydroxybenzaldehyde (Target): The aldehyde group is flanked by a tert-butyl group at position 2 and a hydroxyl group at position 6.

The Steric Challenge: In the target molecule, the carbonyl carbon is "sandwiched" between a bulky tert-butyl group and a hydrogen-bonding hydroxyl group. This creates a severe steric pocket that inhibits nucleophilic attack by amines. Standard room-temperature ethanol protocols will likely fail or result in poor conversion. This protocol utilizes azeotropic dehydration and acid catalysis to drive the equilibrium forward.

Chemical Theory & Mechanism

The formation of the Schiff base follows a nucleophilic addition-elimination mechanism. However, the 2,6-substitution pattern introduces specific constraints:

-

Nucleophilic Attack (Rate Limiting Step): The primary amine must approach the carbonyl carbon. The tert-butyl group at C2 provides massive steric bulk, shielding the electrophilic center.

-

Dehydration: The elimination of water is reversible. In unhindered systems, precipitation drives the reaction. In this hindered system, the intermediate carbinolamine is unstable and prone to reverting to starting materials.

-

Thermodynamic Control: To ensure high yields, water must be physically removed from the reaction matrix to shift the equilibrium (Le Chatelier’s principle).

Mechanistic Pathway (DOT Visualization)

Caption: Mechanistic flow emphasizing the reversibility caused by steric hindrance and the necessity of water removal.

Experimental Protocol

Two methods are provided. Method A is for screening; Method B is the recommended standard for high yield with this hindered substrate.

Reagents & Equipment[1][2][3]

-

Precursor: 2-tert-butyl-6-hydroxybenzaldehyde (1.0 eq)

-

Amine: Primary amine (1.0 - 1.2 eq) (e.g., amines, diamines for Salen ligands)

-

Solvent: Toluene (Anhydrous) or Ethanol (Absolute)

-

Catalyst: p-Toluenesulfonic acid (p-TSA) or Formic Acid

-

Drying Agent: Molecular Sieves (3Å or 4Å) or Dean-Stark apparatus

Method A: Microwave-Assisted Synthesis (Rapid Screening)

Best for small scale (<100 mg) or initial reactivity checks.

-

Combine: In a microwave-safe vial, dissolve aldehyde (1.0 mmol) and amine (1.05 mmol) in 2 mL of absolute ethanol.

-

Catalyze: Add 1 drop of formic acid.

-

Irradiate: Heat to 110°C for 10–20 minutes (Power: Dynamic).

-

Workup: Cool to 0°C. If precipitate forms, filter. If not, evaporate solvent and recrystallize from cold methanol.

Method B: Azeotropic Reflux (Recommended High-Yield Protocol)

Best for scale-up and ensuring complete conversion of hindered aldehydes.

Step-by-Step Procedure:

-

Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser. Fill the trap with toluene.

-

Dissolution: Add 2-tert-butyl-6-hydroxybenzaldehyde (5.0 mmol, ~0.89 g) and the primary amine (5.0 mmol) to the RBF.

-

Solvent: Add 40 mL of Toluene.

-

Catalysis: Add p-Toluenesulfonic acid (p-TSA) (0.1 mmol, ~2 mol%). Note: The acid protonates the carbonyl oxygen, making it more electrophilic to overcome steric repulsion.

-

Reflux: Heat the mixture to vigorous reflux (bath temp ~120°C). Ensure toluene is distilling into the trap and returning to the flask.

-

Monitoring: Reflux for 6–12 hours. Monitor water accumulation in the trap.

-

Checkpoint: Check TLC (Solvent: 10% EtOAc in Hexanes). The aldehyde spot (high Rf) should disappear.

-

-

Workup:

-

Cool to room temperature.[1]

-

Wash the toluene solution with saturated NaHCO₃ (to remove acid catalyst) and Brine.

-

Dry organic layer over anhydrous MgSO₄.

-

Filter and concentrate under reduced pressure (Rotavap).

-

-

Purification: Recrystallize the crude solid from hot Ethanol or Acetonitrile.

Characterization & Data Interpretation

Successful synthesis is defined by the complete disappearance of the aldehyde signal and the appearance of the imine signal.

| Feature | Precursor (Aldehyde) | Product (Schiff Base) | Notes |

| 1H NMR (CDCl₃) | ~11.5 - 12.0 ppm (Singlet, OH...O=C H-bond) | ~8.3 - 8.8 ppm (Singlet, HC=N) | The aldehyde proton is deshielded by the H-bond. The imine proton shifts upfield. |

| IR Spectroscopy | ~1650-1660 cm⁻¹ (C=O stretch) | ~1610-1630 cm⁻¹ (C=N stretch) | Look for the shift to lower wavenumber. |

| Appearance | Yellow/Pale Oil or Solid | Yellow/Orange Crystalline Solid | Color intensifies due to extended conjugation. |

Critical Quality Attribute (CQA): In the 1H NMR, integration of the t-butyl group (9H, ~1.4 ppm) must remain constant. Loss of the t-butyl group (de-alkylation) can occur under excessively harsh acidic conditions (e.g., concentrated H₂SO₄), so stick to p-TSA or Formic acid.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| No Reaction (SM recovered) | Steric hindrance preventing attack. | Switch from Ethanol (Method A) to Toluene/Dean-Stark (Method B). Increase catalyst load to 5 mol%. |

| Low Yield / Oiling out | Incomplete dehydration (Equilibrium issue). | Add activated 4Å Molecular Sieves directly to the reaction flask (if not using Dean-Stark). |

| Hydrolysis during workup | Imine is sensitive to aqueous acid. | Ensure NaHCO₃ wash is rapid and cold. Do not use acidic water for washes. |

References

-

Compound Identity: 2-tert-butyl-6-hydroxybenzaldehyde (CAS 344303-52-2).[4][5][6][7][8] ChemSrc Database. Available at: [Link]

- Mechanistic Grounding (Hindered Salicylaldehydes): Canali, L., & Sherrington, D. C. (1999). Utilisation of homogeneous and supported chiral metal(salen) complexes in asymmetric catalysis. Chemical Society Reviews, 28(2), 85-93. (Describes synthesis challenges of bulky Salen ligands).

- Methodology (Dean-Stark Protocol): Gupta, K. C., & Sutar, A. K. (2008). Catalytic activities of Schiff base transition metal complexes. Coordination Chemistry Reviews, 252(12-14), 1420-1450.

- General Synthesis of Bulky Schiff Bases: Larrow, J. F., & Jacobsen, E. N. (2004). (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino Manganese(III) Chloride, A Highly Enantioselective Epoxidation Catalyst. Organic Syntheses, 75, 1. (Reference for 3,5-di-t-butyl analog synthesis).

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis - Arabian Journal of Chemistry [arabjchem.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 264879-14-3|2-Hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)benzaldehyde|BLD Pharm [bldpharm.com]

- 5. 84694-00-8|2-(tert-Butyl)-4-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]

- 6. CAS#:1208734-61-5 | N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide | Chemsrc [chemsrc.com]

- 7. CAS#:1208734-61-5 | N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide | Chemsrc [chemsrc.com]

- 8. 532967-00-3|2-Ethyl-4-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]

Functionalization of 3-tert-Butyl-2-Hydroxybenzaldehyde for Drug Discovery

Application Note & Protocol Guide

Executive Summary

This guide details the functionalization of 3-tert-butyl-2-hydroxybenzaldehyde (CAS: 24623-65-2), a privileged scaffold in medicinal chemistry.[1][2] Often colloquially referred to as "3-tert-butylsalicylaldehyde," this compound is a critical precursor for Schiff base ligands (salen/salophen) , coumarins , and biomimetic metal complexes (e.g., SOD mimics).

Critical Nomenclature Note: While the query specified "2-tert-butyl-6-hydroxybenzaldehyde," standard IUPAC nomenclature and drug discovery literature overwhelmingly utilize the isomer 3-tert-butyl-2-hydroxybenzaldehyde (where the tert-butyl group is ortho to the hydroxyl and meta to the aldehyde). The 2,6-disubstituted isomer (aldehyde flanked by tert-butyl and hydroxyl) is synthetically rare and sterically inaccessible. This guide focuses on the 3-tert-butyl-2-hydroxy isomer, the industry standard for bioactive ligand synthesis.

Chemical Profile & Reactivity

The strategic value of this scaffold lies in the 3-position tert-butyl group . This bulky substituent exerts a profound "ortho effect," influencing both chemical reactivity and biological pharmacokinetics.

| Feature | Chemical Consequence | Biological/Drug Discovery Impact |

| Steric Bulk (3-tBu) | Blocks ortho attack; forces non-planar conformations in crowded ligands.[3] | Increases metabolic stability (blocks Phase I oxidation); enhances lipophilicity (LogP). |

| Intramolecular H-Bond | Strong O-H···O=C interaction (stabilizes the aldehyde). | Reduces aldehyde electrophilicity, requiring acid catalysis for condensation. |

| Phenolic Hydroxyl | Acidic proton (pKa ~10); site for metal chelation. | Critical for "Salen" type metal binding (N2O2 coordination sphere). |

| 5-Position (Para to OH) | Most reactive site for Electrophilic Aromatic Substitution (EAS). | Ideal handle for adding solubility tags (sulfonation) or pharmacophores (halogenation). |

Application I: Synthesis of Sterically Hindered Schiff Bases

Context: Schiff bases (imines) derived from this scaffold are extensively screened for antimicrobial, anticancer, and anti-inflammatory activity. The tert-butyl group prevents hydrolytic degradation of the imine bond in vivo by shielding the carbon-nitrogen double bond.

Protocol: Acid-Catalyzed Condensation

Objective: Synthesize a stable Schiff base ligand with a primary amine (R-NH₂).

Reagents:

-

3-tert-butyl-2-hydroxybenzaldehyde (1.0 equiv)

-

Primary Amine (e.g., aniline derivative, diamine) (1.0 - 1.1 equiv)

-

Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

-

Catalyst: Glacial Acetic Acid (AcOH) or Formic Acid (2-3 drops)

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 mmol of 3-tert-butyl-2-hydroxybenzaldehyde in 10 mL of absolute EtOH in a round-bottom flask.

-

Note: The solution will be pale yellow.[2]

-

-

Addition: Add 1.0 mmol of the primary amine.

-

Observation: A transient color change (often orange/red) indicates initial interaction.

-

-

Catalysis: Add 2-3 drops of glacial AcOH.

-

Mechanism: Protonation of the carbonyl oxygen activates the hindered aldehyde, overcoming the stabilizing intramolecular H-bond.

-

-

Reflux: Heat the mixture to reflux (78°C for EtOH) for 4–6 hours.

-

Monitoring: Monitor via TLC (Mobile Phase: 10-20% EtOAc in Hexanes). The aldehyde spot (high R_f) should disappear.

-

-

Isolation:

-

Cool the reaction to room temperature, then to 0°C in an ice bath.

-

The Schiff base typically precipitates as a crystalline solid due to the lipophilic tert-butyl group.

-

Filter the precipitate and wash with cold EtOH.

-

-

Purification: Recrystallize from hot EtOH or EtOH/CH₂Cl₂ mixtures. Column chromatography is rarely needed unless the amine is non-polar.

Validation:

-

¹H NMR (CDCl₃): Look for the imine singlet (

8.0–9.0 ppm). The aldehyde proton ( -

IR: Appearance of

(C=N) stretch at 1600–1630 cm⁻¹.

Application II: Synthesis of Salen-Type Metal Complexes

Context: Manganese and Cobalt complexes of bis(salicylaldehyde)diamines (Salen ligands) are potent Superoxide Dismutase (SOD) mimics and enantioselective catalysts (e.g., Jacobsen’s Catalyst). The tert-butyl groups prevent dimerization of the metal centers, maintaining catalytic/biological activity.

Protocol: One-Pot Ligand Formation & Metallation

Objective: Synthesize a Mn(III)-Salen complex.

Workflow:

-

Ligand Synthesis: React 2.0 equiv of 3-tert-butyl-2-hydroxybenzaldehyde with 1.0 equiv of ethylenediamine (or 1,2-diaminocyclohexane) in refluxing EtOH (as per Protocol 1). Isolate the yellow ligand.

-

Metallation:

-

Dissolve the ligand (1.0 equiv) in EtOH/Toluene (1:1).

-

Add Mn(OAc)₂·4H₂O (2.0 equiv) under N₂ atmosphere.

-

Reflux for 3 hours (solution turns dark brown).

-

-

Oxidation (Air): Open the flask to air and add LiCl (3.0 equiv) to drive the oxidation to Mn(III) and exchange the counterion. Stir for 1 hour.

-

Workup: Evaporate solvent, redissolve in CH₂Cl₂, wash with water, and dry over Na₂SO₄.

Application III: Coumarin Construction (Knoevenagel Condensation)

Context: Coumarins are classic pharmacophores for anticoagulants and fluorescent probes.

Protocol:

-

Mix: 3-tert-butyl-2-hydroxybenzaldehyde (1 equiv) + Diethyl Malonate (1.2 equiv).

-

Catalyst: Piperidine (catalytic amount) + Glacial AcOH.

-

Conditions: Reflux in Toluene with a Dean-Stark trap to remove water.

-

Result: Formation of the 3-ethoxycarbonyl-8-tert-butylcoumarin.

-

Note: The tert-butyl group at position 8 (coumarin numbering) increases solubility and modifies fluorescence quantum yield.

-

Visualizations

Figure 1: Reactivity Map of 3-tert-Butyl-2-Hydroxybenzaldehyde

This diagram illustrates the competing electronic and steric forces governing the molecule's reactivity in drug design.

Caption: Functional map highlighting the steric shielding of the C3 tert-butyl group and the activated C5 position.

Figure 2: Schiff Base Synthesis Workflow

A decision tree for synthesizing bioactive imines from this hindered scaffold.

Caption: Step-by-step protocol for overcoming steric hindrance during Schiff base condensation.

References

-

Jacobsen, E. N., et al. "Highly Enantioselective Epoxidation Catalysts Derived from 1,2-Diaminocyclohexane." Journal of the American Chemical Society, 1991. Link

-

Cozzi, P. G. "Metal–Salen Schiff base complexes in catalysis: practical aspects." Chemical Society Reviews, 2004. Link

-

BenchChem. "3,5-Di-tert-butyl-2-hydroxybenzaldehyde: Structure and Applications."[4] BenchChem Technical Library, 2025. Link

-

Sigma-Aldrich. "Product Specification: 3-tert-Butyl-2-hydroxybenzaldehyde (CAS 24623-65-2)."[5] Merck KGaA, 2026. Link

-

ChemicalBook. "Synthesis and Biological Activity of Salicylaldehyde Derivatives." ChemicalBook Database, 2025.[4] Link

Sources

Troubleshooting low reactivity of 6-tert-butyl-2-hydroxybenzaldehyde in condensation

Technical Support Center: Advanced Organic Synthesis Topic: Troubleshooting Condensation Failures with 6-tert-butyl-2-hydroxybenzaldehyde Ticket ID: #RXN-TBHB-006

Executive Summary: The "Fortress" Molecule

You are likely encountering low reactivity because 6-tert-butyl-2-hydroxybenzaldehyde presents a "perfect storm" of steric and electronic deactivation.[1] Unlike its more common isomer (3-tert-butyl-2-hydroxybenzaldehyde), where the tert-butyl group is adjacent to the hydroxyl, the 6-isomer places the bulky tert-butyl group directly adjacent to the aldehyde carbonyl. [1]

This creates a molecular "clamp": the carbonyl is sandwiched between the ortho-hydroxyl group (locking it via hydrogen bonding) and the ortho-tert-butyl group (blocking nucleophilic attack).[1] Standard condensation protocols (e.g., refluxing ethanol) will fail or stall at low conversion.[1]

This guide provides the "forcing conditions" required to breach this steric fortress.

Part 1: Isomer Verification & Reactivity Profile

Before proceeding, verify your isomer.[1] The numbering significantly alters the reactivity landscape.

| Feature | 6-tert-butyl-2-hydroxybenzaldehyde (The Problem) | 3-tert-butyl-2-hydroxybenzaldehyde (The Standard) |

| Structure | tert-Butyl is at C6 (Ortho to Aldehyde ) | tert-Butyl is at C3 (Ortho to Hydroxyl ) |

| Steric Environment | Extreme: Nucleophile path is physically blocked.[1] | Moderate: Hydroxyl is hindered, but aldehyde is accessible.[1] |

| Electronic State | Carbonyl is deactivated by resonance + IMHB.[1] | Carbonyl is deactivated by resonance + IMHB.[1] |

| Typical Yield (EtOH Reflux) | < 10% (Stalled) | 60–80% (Successful) |

*IMHB = Intramolecular Hydrogen Bond

Part 2: Troubleshooting Logic (Decision Pathways)

Use the following logic flow to diagnose your specific failure mode.

Figure 1: Diagnostic logic for distinguishing between simple equilibrium issues (water poisoning) and kinetic barriers (steric hindrance).

Part 3: Optimized Protocols

Method A: The "Equilibrium Shift" (Dean-Stark)

Best for: 3-isomer or moderately hindered amines.[1]

Standard alcohol solvents often fail because they cannot reach temperatures high enough to overcome the activation energy of the 6-isomer, and they do not actively remove water.

Protocol:

-

Solvent: Switch to Toluene or Xylene (Anhydrous).[1]

-

Setup: Flame-dried glassware, Dean-Stark apparatus, Argon atmosphere.

-

Catalyst: Add 5 mol% p-Toluenesulfonic Acid (p-TSA) .

-

Process: Reflux vigorously. You must see water separating in the trap.

-

Duration: 12–24 hours.

-

Why it works: Toluene (bp 110°C) provides thermal energy; the Dean-Stark trap physically removes water, forcing the equilibrium (

) to the right (Le Chatelier’s principle).[1]

Method B: The "Nuclear Option" (Titanium Tetrachloride)

Best for: 6-isomer (High Sterics) or unreactive anilines.[1]

If Method A fails, you must use a Lewis Acid to activate the carbonyl.[1]

Protocol:

-

Safety:

fumes violently in air.[1] Use strict Schlenk technique. -

Solvent: Anhydrous Dichloromethane (DCM) or Toluene .[1]

-

Base: Triethylamine (Et3N) - 4.0 equivalents (to trap HCl).[1]

-

Procedure:

-

Dissolve amine (1.0 eq) and base (4.0 eq) in DCM. Cool to 0°C.

-

Add

(0.6 eq) dropwise. (Note: 0.5-0.6 eq is usually sufficient as it has 4 coordination sites, but 1.0 eq ensures full activation). -

Add 6-tert-butyl-2-hydroxybenzaldehyde (1.0 eq) slowly.

-

Allow to warm to Room Temp (or reflux if using Toluene).[1]

-

-

Workup: Quench typically with saturated aqueous

, filter through Celite to remove Titanium salts.

Mechanism of Activation: The Titanium center coordinates the phenolic oxygen and the carbonyl oxygen simultaneously.[1] This breaks the intramolecular hydrogen bond and pulls electron density away from the carbonyl carbon, making it highly susceptible to nucleophilic attack despite the steric bulk.

Part 4: Frequently Asked Questions (Technical Support)

Q1: I see a new spot on TLC, but it disappears during column chromatography. Why?

-

Diagnosis: Imine Hydrolysis.[1]

-

Explanation: Sterically hindered imines are thermodynamically unstable in the presence of water and acid.[1] Silica gel is slightly acidic and contains adsorbed water.[1]

-

Solution:

Q2: The reaction turns black when I add TiCl4.

-

Diagnosis: Oxidative decomposition or complex formation.[1]

-

Explanation: Titanium can form charge-transfer complexes with phenols, which are often deeply colored (orange/red/brown).[1] This is normal. Black tar indicates decomposition (often due to lack of inert gas or excessive heat during addition).[1]

-

Solution: Ensure strictly anhydrous conditions and add

at 0°C.

Q3: Can I use Molecular Sieves instead of a Dean-Stark trap?

-

Answer: Yes, but with caveats.

-

Guidance: Use 4Å Molecular Sieves (activated). Powdered sieves work faster than beads.[1] However, for the 6-tert-butyl isomer, sieves alone may not drive the reaction if the kinetics are the problem. You likely need the thermal boost of high-boiling solvents (Method A) or chemical activation (Method B).

Part 5: Mechanistic Visualization

Understanding why the reaction fails is key to fixing it.[1]

Figure 2: Mechanistic pathway showing how Lewis Acids (TiCl4) overcome the dual barriers of Intramolecular Hydrogen Bonding and Steric Shielding.[1]

References

-

NIST Chemistry WebBook . 5-tert-Butyl-2-hydroxybenzaldehyde (Isomer Comparison Data). National Institute of Standards and Technology. Available at: [Link]

-

PubChem Compound Summary . 2,6-Di-tert-butyl-4-hydroxybenzaldehyde (Isomer Distinction). National Center for Biotechnology Information. Available at: [Link]

-

MDPI Molecules . Schiff Bases Functionalized with T-Butyl Groups as Adequate Ligands. Available at: [Link]

Sources

Technical Support Center: Purification of 2-tert-butyl-6-hydroxybenzaldehyde

Case ID: PUR-TBHB-001 Subject: Optimization of Isomer Separation & Purification Protocols Status: Active Guide Assigned Specialist: Senior Application Scientist, Separation Technologies

The Separation Logic: The "Hydrogen Bond Switch"

Before troubleshooting your specific protocol, you must understand the molecular mechanism that makes purification possible. The separation of 2-tert-butyl-6-hydroxybenzaldehyde (commonly known as 3-tert-butylsalicylaldehyde ) from its isomers (primarily the para-formylated byproduct) relies entirely on the difference between Intramolecular and Intermolecular hydrogen bonding.

The Mechanism

-

The Target (Ortho-isomer): The hydroxyl group (-OH) and the aldehyde group (-CHO) are adjacent. They form a strong internal hydrogen bond (a 6-membered chelate ring). This "locks" the polarity within the molecule, effectively hiding the hydrophilic groups.

-

Result: Low boiling point, high volatility, high solubility in non-polar solvents (Hexane/DCM).

-

-

The Impurity (Para-isomer): The -OH and -CHO groups are on opposite sides (or separated). They cannot bond internally.[1] Instead, they bond with neighboring molecules.

-

Result: High boiling point (polymer-like network), solid at room temperature, low volatility, low solubility in non-polar solvents.

-

Visualizing the Separation Strategy

Caption: Strategic decision tree based on the "Hydrogen Bond Switch" mechanism. Select the vector based on your scale.

Primary Protocol: Steam Distillation (Recommended for Bulk)

Steam distillation is the most robust method for this specific isomer pair because it exploits the "steam volatility" of the ortho-isomer. The para-isomer will not distill over.[2]

Step-by-Step Workflow

-

Acidification:

-

If your crude reaction mixture is basic (e.g., from a Reimer-Tiemann or formylation using phenoxide), you must acidify it first.

-

Add 2M HCl or H₂SO₄ until pH < 3.

-

Why? Phenolates (salts) are water-soluble and non-volatile. You need the free phenol form for the H-bonding mechanism to work.

-

-

Steam Generation:

-

Set up a steam distillation apparatus. Do not rely on simple boiling of the aqueous mixture; an external steam generator is more efficient for high-boiling oils.

-

Pass steam vigorously through the crude mixture.

-

-

Collection:

-

The distillate will appear cloudy/milky. This is the target 2-tert-butyl-6-hydroxybenzaldehyde co-distilling with water.

-

Continue until the distillate runs clear.

-

Checkpoint: The pot residue contains the para-isomer and tarry byproducts.

-

-

Isolation:

-

Extract the aqueous distillate with Dichloromethane (DCM) or Ethyl Acetate (3 x 50 mL).

-

Dry the organic layer over Anhydrous MgSO₄.

-

Concentrate under reduced pressure.[2]

-

-

Final Polish (Vacuum Distillation):

-

The resulting yellow oil is usually >90% pure. For >98% purity, perform a short-path vacuum distillation.

-

Boiling Point Reference: ~79°C at 1 mmHg [1].

-

Secondary Protocol: Flash Column Chromatography

Use this when steam distillation is unavailable or if you need to remove non-isomeric impurities (e.g., unreacted starting material).

Stationary Phase & Solvent System

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Hexane : Ethyl Acetate (Gradient).

-

Start: 100% Hexane.

-

Gradient: 0%

5% EtOAc.

-

Elution Order (The "Rf" Check)

| Compound | Relative Rf (Hex:EtOAc 95:5) | Explanation |

| Target (Ortho) | High (~0.6 - 0.8) | "Greasy" due to internal H-bond; interacts weakly with silica. |

| Starting Phenol | Medium (~0.[3]4) | Moderately polar. |

| Impurity (Para) | Low (< 0.2) | Very polar; sticks to silica due to free -OH and -CHO. |

Critical Note: The target molecule is often a yellow/green liquid. You can visually track the yellow band moving rapidly down the column.

Troubleshooting & FAQs

Q1: My product turned dark green after sitting on the bench. Is it ruined?

-

Diagnosis: Oxidation/Schiff Base formation.

-

Solution: Salicylaldehyde derivatives are prone to oxidation and can form colored complexes with trace metals or amines.

-

Fix: Store the purified oil under an inert atmosphere (Argon/Nitrogen) in the dark. If necessary, re-distill under vacuum to restore the pale yellow color [2].

Q2: I am seeing a solid precipitate in my steam distillation flask. What is it?

-

Diagnosis: This is the para-isomer (3-tert-butyl-4-hydroxybenzaldehyde).

-

Action: Do not try to distill this over. It has a melting point of ~189°C and is not steam volatile. Filter it off if you need to recover it, otherwise discard the pot residue [3].

Q3: Can I use the Bisulfite Adduct method?

-

Analysis: Both the ortho and para isomers are aldehydes, so both can form bisulfite adducts. However, the ortho-isomer is sterically hindered by the adjacent tert-butyl group (position 2) and the hydroxyl group (position 6).

-

Verdict: Not recommended. The steric bulk makes adduct formation slow and reversible, leading to poor yields compared to the para-isomer. Stick to steam distillation.

Comparative Data Summary

| Property | Target (Ortho-isomer) | Impurity (Para-isomer) |

| CAS Number | 24623-65-2 | 1620-98-0 |

| Structure | 3-tert-butyl-2-hydroxybenzaldehyde | 3-tert-butyl-4-hydroxybenzaldehyde |

| Physical State | Liquid (Pale Yellow/Green) | Solid (White/Off-white) |

| Boiling Point | 79°C (1 mmHg) | ~336°C (Atm) / Sublimes |

| Melting Point | < Room Temp | 187 - 189°C |

| Steam Volatile? | YES | NO |

References

-

TCI Chemicals. Product Specification: 3-tert-Butylsalicylaldehyde (CAS 24623-65-2). Retrieved from

-

ChemicalBook. 3-TERT-BUTYL-2-HYDROXYBENZALDEHYDE Synthesis and Properties. Retrieved from

-

Thermo Scientific Chemicals. 3,5-Di-tert-butyl-4-hydroxybenzaldehyde Properties (Comparative Isomer Data). Retrieved from

-

Ningbo Inno Pharmchem. Synthesis and Applications of 3-(tert-Butyl)-2-hydroxybenzaldehyde.[4] Retrieved from

Sources

Solving solubility issues of 2-tert-butyl-6-hydroxybenzaldehyde complexes

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Resolution: Solubility & Stability Protocols for 2-tert-butyl-6-hydroxybenzaldehyde Complexes

Executive Summary

You are encountering solubility challenges with 2-tert-butyl-6-hydroxybenzaldehyde (CAS 344303-52-2) and its derived metal complexes. This is a predictable hurdle driven by the unique steric shielding of this specific isomer.[1] Unlike the more common 3-tert-butyl-2-hydroxybenzaldehyde, your compound features the aldehyde group "sandwiched" between the bulky tert-butyl group (position 2) and the hydroxyl group (position 6).[1][2]

This 2,6-disubstitution pattern creates a lipophilic pocket that resists solvation in polar media and sterically hinders the condensation reactions required to form Schiff bases.[1] This guide provides a self-validating troubleshooting framework to overcome these barriers, ensuring your complexes are both synthesized correctly and solubilized effectively for biological or catalytic applications.

Part 1: The Chemistry of the Problem

To solve the solubility issue, we must first diagnose the molecular cause.

| Feature | Structural Cause | Consequence for Solubility/Reactivity |

| Steric Crowding | tert-Butyl at C2 + Hydroxyl at C6 flanking the Aldehyde (C1).[1][2] | High. The aldehyde is buried.[1] Schiff base condensation is slow, often leading to mixtures of unreacted ligand (soluble in hexane) and complex (insoluble).[3] |

| Lipophilicity | Bulky aliphatic tert-butyl group.[1][2] | High. Ligand is insoluble in water/methanol.[1] Soluble in Toluene, DCM, Hexane.[3] |

| H-Bonding | Intramolecular O-H[1][2]···O=C hydrogen bond.[1] | Reduced Polarity. The molecule "closes up" on itself, reducing interaction with polar solvents like DMSO or Ethanol.[3] |

Part 2: Troubleshooting Guide (Q&A Format)

Scenario A: "I cannot get the ligand to dissolve in Methanol or Ethanol for the reaction."

Diagnosis: The tert-butyl group renders the molecule too lipophilic for pure alcohols, especially at room temperature.[1] Solution: Do not use pure alcohols. Switch to a Mixed Solvent System .

-

Protocol: Dissolve the ligand in a minimum volume of Dichloromethane (DCM) or Toluene first. Then, dilute this solution with Ethanol containing your amine/metal salt.[3]

-

Ratio: 1:4 (DCM:Ethanol) usually maintains solubility while allowing the metal salt (often dissolved in ethanol) to interact.[1][3]

-

Alternative: Use Acetonitrile (MeCN) or THF as the primary reaction solvent.[1]

Scenario B: "The reaction yields a precipitate, but it’s insoluble in everything (DMSO, DMF, CHCl3)."

Diagnosis: You likely have a Polymeric Species or an Impure Oxide .[1]

-

Cause: If the steric hindrance prevents the formation of discrete monomeric complexes, the metal centers may bridge via oxygen atoms, forming infinite insoluble chains.[3]

-

Validation: Check the color.[1][4] A "muddy" or dull color often indicates decomposition to metal oxides.[1] A bright, crystalline solid suggests a complex.[3]

-

Corrective Action:

-

Add a Co-ligand: Introduce a bulky base like Pyridine , Phenanthroline , or Triphenylphosphine to the reaction.[3] These occupy coordination sites, breaking up polymers into soluble monomeric species.[3]

-

Use Counter-ions: If synthesizing cationic complexes, switch from Chloride (Cl⁻) to bulky anions like Hexafluorophosphate (PF₆⁻) or Tetraphenylborate (BPh₄⁻) .[1][3] This drastically improves solubility in organic solvents (DCM, Acetone).[3]

-

Scenario C: "I need to test the complex in biological media (Water/Buffer), but it precipitates immediately."

Diagnosis: The complex is highly hydrophobic ("Grease ball" effect).[3] Solution: Use a Surfactant-Assisted Stock Preparation .[1][2]

-

Protocol:

-

Why this works: The surfactant forms micelles that encapsulate the lipophilic tert-butyl complex, keeping it dispersed in the aqueous phase.[1]

Part 3: Experimental Protocols

Protocol 1: Solubility Enhancement via "Solvent Switching"

Use this for initial synthesis to prevent early precipitation of unreacted intermediates.

-

Weigh 1.0 eq of 2-tert-butyl-6-hydroxybenzaldehyde.

-

Dissolve in Toluene (5 mL per mmol). Heat to 60°C.

-

Add the amine (1.0 eq) dissolved in Ethanol (2 mL per mmol).

-

Reflux for 4–6 hours using a Dean-Stark trap (to remove water and drive the equilibrium).

-

Evaporate solvent to dryness.[1]

-

Recrystallize the Schiff base ligand from Hot Acetonitrile before reacting with the metal.[1] Crucial: Do not react crude ligand with metal; impurities cause solubility issues later.[1]

Protocol 2: Validating Complex Formation (Solubility Test)

Before assuming you have an insoluble complex, prove it is not just metal oxide.[3]

-

Take 5 mg of the solid.[1]

-

Add 1 mL CHCl₃ (Chloroform) .

-

Observation:

-

If cloudy, add 1 drop of Pyridine .[3]

Part 4: Visual Decision Guides

Figure 1: Solubility Troubleshooting Decision Tree

Caption: Decision matrix for diagnosing and resolving solubility issues based on the chemical state (Ligand vs. Complex).

Figure 2: Biological Media Preparation Workflow

Caption: Step-by-step protocol for transferring hydrophobic tert-butyl complexes into aqueous biological media.

References

-

Chemical Source Data. (2025). 2-Tert-butyl-6-hydroxybenzaldehyde (CAS 344303-52-2) Properties.[1][2][5][6] ChemSrc. Link

-

Sigma-Aldrich. (n.d.).[1][2] 5-tert-Butyl-2-hydroxybenzaldehyde Product Sheet (Isomer Comparison). Merck KGaA.[1] Link

-

BenchChem. (2025).[1][3][7][8] Technical Guide to Solubility of Hydroxybenzaldehyde Derivatives. Link[1][3]

-

PubChem. (2025).[1][3] Compound Summary: 2,4-Di-tert-butyl-6-hydroxybenzaldehyde.[1][2][9] National Library of Medicine.[1] Link[1][3]

-

ResearchGate. (2015).[1][3][10] Metal Complexes of Schiff Base Derived from Salicylaldehyde – A Review. Link

Sources

- 1. 5-tert-ブチル-2-ヒドロキシベンズアルデヒド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemwhat.com [chemwhat.com]

- 3. earsiv.kmu.edu.tr [earsiv.kmu.edu.tr]

- 4. recentscientific.com [recentscientific.com]

- 5. 2338-68-3_CAS号:2338-68-3_[(1,1,2,3,3-Pentafluoro-2-propen-1-yl)oxy]benzene - 化源网 [chemsrc.com]

- 6. CAS#:1208734-61-5 | N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide | Chemsrc [chemsrc.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 84210-37-7|2,4-Di-tert-butyl-6-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]

- 10. researchgate.net [researchgate.net]

Technical Support Center: Temperature Control in 2-tert-butyl-6-hydroxybenzaldehyde Schiff Base Synthesis

Welcome to the technical support center for the synthesis of Schiff bases derived from 2-tert-butyl-6-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the nuances of temperature control in this specific synthesis. Our focus is to move beyond rote procedural steps and delve into the causality behind experimental choices, ensuring a robust and reproducible synthetic outcome.

The Critical Role of Temperature: A Mechanistic Overview

The formation of a Schiff base is a condensation reaction between a primary amine and an aldehyde or ketone.[1] The reaction proceeds through a two-step mechanism: the initial nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, followed by the dehydration of this intermediate to yield the final imine product.[2] Temperature plays a pivotal role in both of these steps, influencing reaction rate, equilibrium position, and the potential for side reactions.

The synthesis involving 2-tert-butyl-6-hydroxybenzaldehyde introduces specific steric and electronic considerations. The bulky tert-butyl group can hinder the approach of the amine, potentially requiring thermal energy to overcome this steric barrier. Conversely, the hydroxyl group can participate in intramolecular hydrogen bonding, influencing the reactivity of the aldehyde and the stability of the final product.

Troubleshooting Guide: Common Temperature-Related Issues

This section addresses specific problems you may encounter during the synthesis of 2-tert-butyl-6-hydroxybenzaldehyde Schiff bases, with a focus on temperature as a root cause and solution.

Q1: My reaction is sluggish or not proceeding to completion, even after several hours. What's the issue?

Possible Cause: Insufficient thermal energy to overcome the activation energy, particularly due to the steric hindrance of the tert-butyl group. The reaction to form the carbinolamine intermediate may be slow at room temperature.

Troubleshooting Steps:

-

Gradual Temperature Increase: Slowly increase the reaction temperature in increments of 10-15 °C. Monitor the reaction progress at each new temperature using Thin Layer Chromatography (TLC).

-

Refluxing Conditions: For many Schiff base syntheses, heating the reaction mixture to reflux is a standard and effective method.[3] The choice of solvent will dictate the reflux temperature. Ethanol is a common solvent for this reaction.[4]

-

Catalyst Addition: While temperature is a primary driver, the addition of a catalytic amount of a mild acid, such as a few drops of glacial acetic acid, can accelerate the dehydration step.[5]

-

Solvent Choice: Consider using a higher-boiling point solvent like toluene, which allows for higher reflux temperatures and can facilitate the removal of water through azeotropic distillation with a Dean-Stark apparatus.[5]

Q2: I'm observing the formation of multiple products or significant decomposition. How can I improve selectivity?

Possible Cause: Excessive heat can lead to side reactions or decomposition of the starting materials or the desired Schiff base product. Aromatic aldehydes can be susceptible to oxidation or other side reactions at elevated temperatures.

Troubleshooting Steps:

-

Lower the Reaction Temperature: If you are refluxing, try running the reaction at a lower, constant temperature (e.g., 50-60 °C) for a longer period.

-

Controlled Heating: Use an oil bath and a temperature controller for precise and uniform heating. Avoid direct heating on a hot plate, which can create localized hot spots.

-

Inert Atmosphere: If oxidation is suspected, conduct the reaction under an inert atmosphere of nitrogen or argon to minimize contact with atmospheric oxygen.

-

Monitor Reaction Time: Do not overheat the reaction for an extended period once it has reached completion, as this can promote the degradation of the product.

Q3: My product precipitates out of the reaction mixture, but the yield is low. What's happening?

Possible Cause: The solubility of the Schiff base product may be low in the chosen solvent at the reaction temperature, leading to premature precipitation before the reaction has gone to completion. The reverse reaction, hydrolysis, can also limit the yield if water is not effectively removed.[3]

Troubleshooting Steps:

-

Solvent System Optimization:

-

Use a solvent mixture to improve the solubility of the product at the reaction temperature.

-

Consider a solvent in which the starting materials are soluble, but the product is less soluble upon cooling, facilitating crystallization after the reaction is complete.

-

-

Temperature Control During Workup: Allow the reaction mixture to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystallization and recovery of the product.[3]

-

Water Removal: The formation of water as a byproduct can drive the equilibrium back towards the reactants.[3] To improve yield:

Frequently Asked Questions (FAQs)

Q: What is the ideal temperature range for synthesizing 2-tert-butyl-6-hydroxybenzaldehyde Schiff bases?

A: There is no single "ideal" temperature, as it depends on the specific primary amine being used and the solvent. However, a common starting point is to reflux the reaction mixture in ethanol, which corresponds to a temperature of approximately 78 °C.[4] For less reactive amines or to accelerate the reaction, a higher boiling point solvent like toluene (reflux at ~111 °C) can be employed.[5] Some syntheses can even be performed at room temperature, although the reaction time may be significantly longer.[8]

Q: Can I use microwave synthesis for this reaction, and how does that affect temperature control?

A: Yes, microwave-assisted synthesis can be a very effective method for preparing Schiff bases, often leading to shorter reaction times and higher yields.[7] Microwave irradiation provides rapid and uniform heating of the reaction mixture. The temperature is typically controlled by setting a maximum temperature and power level on the microwave reactor. A common temperature for microwave synthesis of similar Schiff bases is around 70°C.[7]

Q: How does the choice of solvent influence the required reaction temperature?

A: The solvent's boiling point determines the maximum temperature achievable under reflux conditions.

| Solvent | Boiling Point (°C) | Notes |

| Methanol | 65 | A polar protic solvent, good for dissolving starting materials. |

| Ethanol | 78 | A commonly used solvent for Schiff base synthesis.[4] |

| Toluene | 111 | Allows for higher reaction temperatures and azeotropic removal of water.[5] |

| Dichloromethane | 40 | Can be used for reactions at or near room temperature.[9] |

Q: Is it always necessary to heat the reaction?

A: Not always. Some Schiff base formations, particularly with highly reactive amines and aldehydes, can proceed at room temperature.[8][10] However, for sterically hindered aldehydes like 2-tert-butyl-6-hydroxybenzaldehyde, some heating is generally required to achieve a reasonable reaction rate and yield.

Experimental Protocol: General Procedure with Temperature Control Emphasis

This protocol provides a general method for the synthesis of a 2-tert-butyl-6-hydroxybenzaldehyde Schiff base.

Materials:

-

2-tert-butyl-6-hydroxybenzaldehyde

-

Primary amine (e.g., aniline derivative)

-

Ethanol (or another suitable solvent)

-

Glacial acetic acid (catalyst, optional)

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature controller

-

TLC plates and developing chamber

Procedure:

-

Dissolution of Aldehyde: In a round-bottom flask, dissolve 2-tert-butyl-6-hydroxybenzaldehyde (1.0 equivalent) in a suitable volume of ethanol. Begin stirring the solution.

-

Addition of Amine: In a separate container, dissolve the primary amine (1.0 equivalent) in ethanol. Add this solution dropwise to the stirring aldehyde solution at room temperature.

-

Catalyst Addition (Optional): Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the dehydration step.

-

Heating and Monitoring:

-

Attach a condenser to the flask and begin heating the mixture to reflux (for ethanol, ~78 °C) using a heating mantle or oil bath.

-

Monitor the progress of the reaction by TLC. A typical mobile phase would be a mixture of hexane and ethyl acetate. The formation of the product will be indicated by the appearance of a new spot and the disappearance of the starting material spots.

-

-

Reaction Completion and Cooling: Once the reaction is complete (typically 2-4 hours), remove the heat source and allow the flask to cool to room temperature.[3]

-

Crystallization: For further precipitation, cool the flask in an ice bath.

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any soluble impurities. Allow the product to air dry.[3] Recrystallization from a suitable solvent can be performed for further purification if necessary.

References

- Technical Support Center: Optimizing Schiff Base Formation - Benchchem. (n.d.).

- "SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS" - IOSR Journal. (n.d.).

- Schiff Bases, Syntheses, Characterisation and their Application to Heavy Metal Removal: A Review - RSIS International. (2024, June 4).

- Optimization of Reaction Conditions | Download Scientific Diagram - ResearchGate. (n.d.).

- In the synthesis of a Schiff base complex, is it supposed to be heated? - Quora. (2023, October 10).

- What are the conditions used for schiff base reaction? - ResearchGate. (2015, January 31).

- Synthesis of Schiff base : r/Chempros - Reddit. (2024, April 26).

- Comparative Study for Synthesis of Schiff Base Ligand. (n.d.).

- Which is the best way to synthesize schiff base? - ResearchGate. (2014, June 1).

- Mechanism of formation Schiff base. | Download Scientific Diagram - ResearchGate. (n.d.).

- SCHIFF BASES. (n.d.).

- Theoretical Studies on the Reaction Mechanism of Schiff Base Formation from Hexoses. (2024, May 23).

- Novel One-Pot Synthesis of Schiff Base Compounds Derived From Different Diamine & Aromatic Aldehyde Catalyzed by P2O5/SiO2 Under Free-Solvent Condition at Room Temperature - JOCPR. (n.d.).

- Synthesis and Characterization of Some Transition Metal Complexes of Schiff Base Derived From 2, 4 – Dihydroxybenzaldehyde. (n.d.).

- Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular. (n.d.).

- Synthesis and structure of Schiff bases based on 4,6-di-tert-butyl-2,3-dihydroxybenzaldehyde. New sterically hindered bis-catecholaldimines - ResearchGate. (2025, August 6).

- Stannous chloride catalyzed synthesis of Schiff bases from hydroxybenzaldehydes and determination of their antioxidant activity by ABTS and DPPH assay - Indian Academy of Sciences. (n.d.).

- Synthesis, Characterization and Thermal Studies of Schiff Bases Derived from 2,4-Dihydroxy benzaldehyde and their Complexes with. (2019, January 15).

- Synthesis , spectroscopic characterization and biological study of some new Schiff bases based on 2-hydroxybenzadehyde - ResearchGate. (2025, August 7).

Sources

- 1. iosrjournals.org [iosrjournals.org]

- 2. Schiff Bases, Syntheses, Characterisation and their Application to Heavy Metal Removal: A Review – International Journal of Research and Innovation in Applied Science (IJRIAS) [rsisinternational.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. reddit.com [reddit.com]

- 7. chemistry.bnmu.ac.in [chemistry.bnmu.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. ias.ac.in [ias.ac.in]

- 10. quora.com [quora.com]

Comparative Guide: IR Spectrum Analysis of 2-tert-Butyl-6-Hydroxybenzaldehyde Carbonyl Peak

Executive Summary & Structural Distinction[1]

This guide analyzes the infrared (IR) carbonyl stretching frequency of 2-tert-butyl-6-hydroxybenzaldehyde and compares it with its structural isomers and analogs.

Critical Nomenclature Clarification: In the field of salicylaldehyde derivatives, two isomers are often confused due to similar naming conventions. It is vital to distinguish between them to interpret the IR spectrum correctly:

-

Isomer A (Common): 3-tert-butyl-2-hydroxybenzaldehyde (CAS 24623-65-2).[1]

-

Structure: The aldehyde (CHO) is at position 1, Hydroxyl (OH) at 2, and tert-Butyl (t-Bu) at 3.

-

Key Feature: The t-Bu group is adjacent to the hydroxyl, exerting a "buttressing effect" that pushes the OH towards the carbonyl.

-

-

Isomer B (Target): 2-tert-butyl-6-hydroxybenzaldehyde (CAS 344303-52-2).[2][3]

-

Structure: The aldehyde (CHO) is at position 1, flanked by t-Bu at 2 and OH at 6.

-

Key Feature: The aldehyde is sandwiched between the bulky t-Bu and the OH group.[4] This creates a massive steric conflict directly at the carbonyl carbon.

-

This guide focuses on the specific spectral shifts caused by these differing steric environments, using Salicylaldehyde (2-hydroxybenzaldehyde) as the baseline control.

Comparative Analysis: Carbonyl Peak Shifts

The position of the carbonyl (

Data Summary Table

| Compound | Structure Type | C=O Frequency ( | Shift vs. Benzaldehyde | Dominant Effect |

| Benzaldehyde | Control (Unsubstituted) | ~1700–1705 cm⁻¹ | - | Baseline Conjugation |

| Salicylaldehyde | 2-Hydroxy | ~1660–1664 cm⁻¹ | Red Shift (~40 cm⁻¹) | Strong IMHB (Resonance Assisted) |

| 3-tert-Butyl-2-hydroxy- | Isomer A (Common) | ~1653 cm⁻¹ | Strong Red Shift (~50 cm⁻¹) | Buttressing Effect (Enhanced IMHB) |

| 2-tert-Butyl-6-hydroxy- | Isomer B (Target) | ~1680–1695 cm⁻¹ (Predicted*) | Moderate Blue Shift vs. Salicylaldehyde | Steric Twist (Weakened IMHB) |

*Note: Experimental data for the rare 2,6-isomer is limited. The value is predicted based on physical organic chemistry principles detailed below.

Mechanism of Action[6]

1. The Reference: Salicylaldehyde (~1664 cm⁻¹)

In simple salicylaldehyde, the phenolic hydroxyl forms a strong intramolecular hydrogen bond with the carbonyl oxygen. This creates a pseudo-six-membered ring, locking the molecule in a planar conformation.

-

Effect: The H-bond withdraws electron density from the carbonyl oxygen, weakening the

bond (lengthening it) and lowering its vibrational frequency (Red Shift).

2. The "Buttressing Effect" (Isomer A: 3-tert-Butyl-2-hydroxy-)

In the common isomer, the bulky tert-butyl group at position 3 sterically crowds the hydroxyl group at position 2.

-

Mechanism: To relieve this strain, the hydroxyl proton is pushed closer to the carbonyl oxygen at position 1.

-

Result: This strengthens the hydrogen bond compared to unsubstituted salicylaldehyde. A stronger H-bond further weakens the

bond, dropping the frequency to ~1653 cm⁻¹ .

3. The "Steric Twist" (Isomer B: 2-tert-Butyl-6-hydroxy-)

In the target 2,6-isomer, the carbonyl group is flanked by a hydroxyl (C6) and a tert-butyl (C2).

-

Mechanism: The tert-butyl group is too bulky to lie coplanar with the aldehyde oxygen. It forces the carbonyl group to rotate out of the plane of the benzene ring.

-

Result:

-

Loss of Conjugation: Rotating the

out of plane breaks the -

Weakened IMHB: The twist disrupts the planar geometry required for a perfect hydrogen bond with the C6-hydroxyl.

-

Net Effect: The frequency rises significantly compared to Salicylaldehyde (Blue Shift), likely settling near 1680–1695 cm⁻¹ , depending on the exact torsion angle.

-

Visualization of Steric Pathways

The following diagram illustrates the competing forces in the two isomers.

Figure 1: Mechanistic pathways determining the carbonyl shift in ortho-substituted benzaldehydes.

Experimental Protocol for Validation

To empirically verify the peak position and distinguish between isomers, follow this self-validating protocol.

A. Sample Preparation (Solid vs. Solution)

The phase is critical because intermolecular interactions can mask the intramolecular effects.

-

Solid State (KBr Pellet):

-

Mix 1-2 mg of the compound with 100 mg of dry KBr.

-

Press into a transparent pellet.

-

Note: In the solid state, lattice packing forces may force the 2,6-isomer into a specific conformation, potentially sharpening the peak.

-

-

Solution Phase (Dilute CCl₄ or CHCl₃):

-

Dissolve the compound to a concentration of ~0.05 M.

-

Why: This eliminates intermolecular hydrogen bonding (dimerization). Any shift observed here is purely due to intramolecular factors (IMHB and Sterics).

-

Validation: If the peak shifts significantly upon dilution, your initial sample had intermolecular aggregation. For these sterically hindered molecules, the shift should be minimal, confirming the dominance of intramolecular forces.

-

B. Data Interpretation Workflow

-

Scan Range: Focus on 1600–1750 cm⁻¹.

-

Peak Shape Analysis:

-

Sharp, Low Frequency (<1660): Indicates a planar, strongly H-bonded system (Isomer A).

-

Broad or Split, High Frequency (>1680): Indicates conformational mobility or a twisted system where the H-bond is intermittent (Isomer B).

-

-

Hydroxyl Region Check (3000–3500 cm⁻¹):

-

Isomer A: Look for a very broad, weak OH band shifted to ~3000 cm⁻¹ (chelated OH).

-

Isomer B: Look for a sharper "free" or weakly bonded OH band near 3400–3500 cm⁻¹, as the twist prevents strong chelation.

-

References

-

Synthesis and Characterization of 3-tert-butyl-2-hydroxybenzaldehyde. Arabian Journal of Chemistry. (2014). Reports the experimental IR carbonyl stretch at 1653 cm⁻¹ (KBr).

-

Structural and orthoselectivity study of 2-hydroxybenzaldehyde. Arabian Journal of Chemistry. (2010). Establishes the baseline Salicylaldehyde carbonyl shift at 1664 cm⁻¹.

-

Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. (2024). Provides standard reference values for benzaldehyde (1700 cm⁻¹) and substituent effects.

-

PubChem Compound Summary: 3-tert-butyl-2-hydroxybenzaldehyde. National Library of Medicine. (2025). Confirms the identity and commonality of the 3-tert-butyl isomer (CAS 24623-65-2).

-

ChemicalBook Entry: 2-Tert-butyl-6-hydroxybenzaldehyde. (2025).[3] Confirms the existence of the rare 2,6-isomer (CAS 344303-52-2).

Sources

- 1. 3-tert-Butyl-2-hydroxybenzaldehyde | C11H14O2 | CID 3678675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS#:1208734-61-5 | N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide | Chemsrc [chemsrc.com]

- 3. 2338-68-3_CAS号:2338-68-3_[(1,1,2,3,3-Pentafluoro-2-propen-1-yl)oxy]benzene - 化源网 [chemsrc.com]

- 4. 3,5-Di-tert-butyl-2-hydroxybenzaldehyde | 37942-07-7 | Benchchem [benchchem.com]

Comparative Bioactivity Guide: Salicylaldehyde vs. 3-tert-Butyl-2-hydroxybenzaldehyde